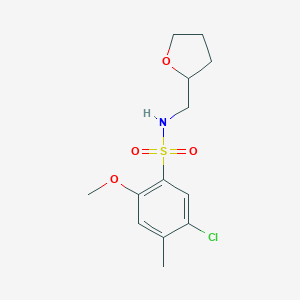

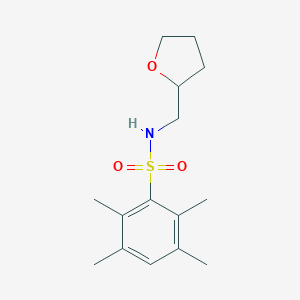

5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapy for various types of cancer and autoimmune diseases. It is a member of the sulfonamide class of drugs and is currently undergoing clinical trials to assess its safety and efficacy.

Mécanisme D'action

Target of Action

The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play a crucial role in various biological processes, including respiration and the transport of carbon dioxide/bicarbonate.

Mode of Action

The compound acts as an inhibitor of human carbonic anhydrase B . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its reaction, thereby disrupting the balance of carbon dioxide and bicarbonate in the body. This can have significant effects on various physiological processes.

Result of Action

The inhibition of carbonic anhydrase B by this compound can lead to a variety of effects at the molecular and cellular level. These can include changes in pH and fluid balance, disruption of carbon dioxide transport, and potential effects on cell growth and proliferation. Benzenesulfonamide derivatives are known to be effective in the treatment of proliferative diseases such as cancer .

Avantages Et Limitations Des Expériences En Laboratoire

5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages as a research tool, including its potent and selective inhibition of several protein kinases that are involved in cancer and immune cell signaling pathways. It also has a favorable pharmacokinetic profile that allows for convenient dosing in preclinical studies. However, the drug is still in clinical development, and its safety and efficacy in humans have not yet been fully established.

Orientations Futures

There are several potential future directions for research on 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of interest is the development of combination therapies that include 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide with other drugs that target different signaling pathways in cancer or autoimmune diseases. Another area of interest is the investigation of 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in other types of cancer or autoimmune diseases, as well as in combination with other standard therapies. Finally, further studies are needed to fully understand the safety and efficacy of 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in humans and to optimize its dosing and administration.

Méthodes De Synthèse

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with tetrahydro-2-furanmethanol, followed by the addition of an amine group to form the final product. The process is relatively straightforward and has been optimized to produce high yields of pure 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide.

Applications De Recherche Scientifique

5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been investigated as a therapy for autoimmune diseases such as rheumatoid arthritis and lupus. The drug works by inhibiting the activity of several protein kinases that are involved in cell signaling pathways that promote cell growth and survival.

Propriétés

IUPAC Name |

5-chloro-2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-9-6-12(18-2)13(7-11(9)14)20(16,17)15-8-10-4-3-5-19-10/h6-7,10,15H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBNGMUVGDRNNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)

![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)